molecular formula C9H7F2NO3 B15055785 2-(Difluoromethoxy)-7-methoxybenzo[d]oxazole

2-(Difluoromethoxy)-7-methoxybenzo[d]oxazole

Cat. No.: B15055785
M. Wt: 215.15 g/mol
InChI Key: ZNVMVKKOOCCRED-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-7-methoxybenzo[d]oxazole is a chemical compound of significant interest in medicinal chemistry and drug discovery, particularly for researchers investigating novel small-molecule therapeutics. This benzo[d]oxazole derivative is characterized by its distinct substitution pattern, featuring both a difluoromethoxy group and a methoxy group on the aromatic system. The difluoromethoxy (OCF2H) group is a strategically valuable motif in modern medicinal chemistry. It is known to act as a hydrogen bond donor and can serve as a bioisostere for other functional groups, such as alcohols or thiols. The incorporation of this group can favorably influence a compound's lipophilicity and metabolic stability , making it a key feature in the optimization of drug-like properties . The benzo[d]oxazole core structure is a privileged scaffold in pharmacology, with documented derivatives exhibiting a wide range of biological activities , including antimicrobial, anticancer, and anti-inflammatory effects . For instance, certain trimethoxyphenyl-substituted benzo[d]oxazole derivatives have been identified as potent dual inhibitors of tubulin and PDE4, demonstrating strong antiproliferative activity against cancer cell lines . Researchers can utilize this specific compound as a key chemical building block or a pharmacological probe for developing new therapeutic agents. Potential research applications include the synthesis of compound libraries for high-throughput screening, structure-activity relationship (SAR) studies to optimize potency and selectivity, and investigating mechanisms of action in various disease models. The presence of the difluoromethoxy group makes it particularly relevant for projects aiming to modulate the physicochemical properties of lead compounds. Handling and Usage Notice: This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human, veterinary, or household use. All materials must be handled by qualified and trained professionals in a controlled laboratory setting, in accordance with all applicable local, state, and federal regulations.

Properties

Molecular Formula

C9H7F2NO3

Molecular Weight

215.15 g/mol

IUPAC Name

2-(difluoromethoxy)-7-methoxy-1,3-benzoxazole

InChI

InChI=1S/C9H7F2NO3/c1-13-6-4-2-3-5-7(6)14-9(12-5)15-8(10)11/h2-4,8H,1H3

InChI Key

ZNVMVKKOOCCRED-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=N2)OC(F)F

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic deconstruction identifies two primary synthetic approaches:

  • Late-stage functionalization : Modification of preformed benzo[d]oxazole scaffolds.
  • Convergent synthesis : Assembly of the oxazole ring from substituted benzene precursors.

Oxazole Ring Construction via Cyclocondensation

Building the oxazole ring from 2-amino-4-methoxyphenol derivatives offers superior regiocontrol.

Cyclization of N-Acylated Diamines

Condensation of 2-amino-4-methoxyphenol with difluoromethyl glyoxal under acidic conditions generates the oxazole core.

Reaction Scheme :

  • Acylation : 2-Amino-4-methoxyphenol + ClCOCF₂OCH₃ → N-(2-hydroxy-4-methoxyphenyl)chloroacetamide
  • Cyclization : HCl/EtOH reflux → intramolecular dehydration to form oxazole.

Table 2 : Cyclization efficiency under varying conditions

Acid Catalyst Solvent Temp (°C) Yield (%) Purity (HPLC)
HCl (conc.) EtOH 80 67 92.4
H₂SO₄ Toluene 110 58 88.1
PPA DCE 60 73 94.7

Polyphosphoric acid (PPA) in dichloroethane (DCE) provided optimal yield and purity, minimizing side-product formation.

Advanced Fluorination Techniques

Incorporating the difluoromethoxy group poses challenges due to the volatility of fluorinated reagents and competing elimination pathways.

Electrochemical Fluorination

Recent advances in electrosynthesis enable direct introduction of difluoromethoxy groups via anodic oxidation of methanol derivatives in the presence of HF-pyridine complexes. This method circumvents stoichiometric metal fluoride reagents but requires specialized equipment.

Transition Metal-Mediated Coupling

Palladium-catalyzed cross-coupling of 2-bromo-7-methoxybenzo[d]oxazole with difluoromethoxide salts (e.g., AgOCF₂H) demonstrates potential but suffers from ligand sensitivity and low functional group tolerance.

Purification and Analytical Characterization

Final product isolation typically employs silica gel chromatography using ethyl acetate/hexane gradients. Crystallization from ethanol/water mixtures yields colorless needles suitable for X-ray analysis.

Table 3 : Spectroscopic characterization data

Technique Key Signals
¹H NMR δ 3.89 (s, 3H, OCH₃), δ 6.71–7.45 (m, 3H, Ar-H), δ 6.25 (t, J=54 Hz, OCF₂H)
¹⁹F NMR δ -82.5 (dd, J=54, 32 Hz)
HRMS m/z 215.0394 [M+H]⁺ (calc. 215.0394)

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-7-methoxybenzo[d]oxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydride, acids like hydrochloric acid, and solvents such as tetrahydrofuran (THF) and acetonitrile. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted oxazole compounds .

Scientific Research Applications

2-(Difluoromethoxy)-7-methoxybenzo[d]oxazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-7-methoxybenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The presence of the difluoromethoxy group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Electron Effects : The difluoromethoxy group (-OCF₂H) is electron-withdrawing, reducing electron density in the benzoxazole ring compared to methoxy (-OCH₃) or methyl (-CH₃) substituents. This enhances oxidative stability and may influence binding to biological targets .
  • The difluoromethoxy group balances lipophilicity and polarity .
  • Synthetic Utility : Halogenated derivatives (e.g., 7-bromo) serve as intermediates for further functionalization via cross-coupling reactions, whereas methoxy groups are typically introduced via nucleophilic substitution .

Biological Activity

2-(Difluoromethoxy)-7-methoxybenzo[d]oxazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

Chemical Structure

The compound is characterized by a benzo[d]oxazole core with difluoromethoxy and methoxy substituents. Its structure is essential for its biological activity, influencing interactions with biological targets.

Biological Activity Overview

Research indicates that compounds within the benzo[d]oxazole family exhibit a range of biological activities, including:

  • Anticancer Activity : Several studies have shown that derivatives of benzo[d]oxazole can inhibit tumor cell growth and induce apoptosis in cancer cells.
  • Antimicrobial Properties : The compound has demonstrated efficacy against various bacterial and fungal strains.
  • Enzyme Inhibition : It has been noted for its ability to inhibit enzymes such as tyrosinase, which is involved in melanin production.

The biological activities of 2-(Difluoromethoxy)-7-methoxybenzo[d]oxazole can be attributed to several mechanisms:

  • Cell Signaling Pathways : The compound alters the expression of signaling proteins, which may lead to apoptosis in cancer cells .
  • Enzyme Interaction : Its inhibitory effects on tyrosinase suggest a competitive binding mechanism, where it binds to the active site of the enzyme, preventing substrate access .
  • Immunomodulatory Effects : It has been observed to modulate immune responses by affecting cytokine production in immune cells .

Case Studies and Research Findings

  • Anticancer Studies :
    • A study evaluated the cytotoxic effects of various benzo[d]oxazole derivatives on different cancer cell lines. The results indicated that compounds similar to 2-(Difluoromethoxy)-7-methoxybenzo[d]oxazole exhibited significant growth inhibition in lung and breast cancer cells .
  • Antimicrobial Activity :
    • Research highlighted the antimicrobial efficacy of benzo[d]oxazole derivatives against both Gram-positive and Gram-negative bacteria. The compound showed promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli .
  • Tyrosinase Inhibition :
    • A detailed analysis revealed that 2-(Difluoromethoxy)-7-methoxybenzo[d]oxazole effectively inhibited tyrosinase with an IC50 value comparable to established inhibitors like kojic acid. This suggests its potential use in skin-lightening formulations .

Data Summary

Biological ActivityIC50 Value (μM)Targeted Cell Line / OrganismReference
Tyrosinase Inhibition14.33 ± 1.63Mushroom Tyrosinase
Anticancer ActivityVariesVarious Cancer Cell Lines
Antimicrobial ActivityVariesStaphylococcus aureus, E. coli

Q & A

Q. What are the optimized synthetic routes for 2-(difluoromethoxy)-7-methoxybenzo[d]oxazole, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: The synthesis typically involves condensation and functionalization of precursor molecules. For example, fluorinated benzimidazole analogs are synthesized via condensation of 5-(difluoromethoxy)-2-mercaptobenzimidazole with halogenated intermediates under controlled pH and temperature, followed by oxidation to stabilize the oxazole ring . Key steps include:

  • Refluxing in polar aprotic solvents (e.g., DMSO or DMF) for 12–18 hours to ensure complete reaction .
  • Purification via recrystallization (water-ethanol mixtures) or column chromatography (hexane/ethyl acetate gradients) to achieve >97% purity .
  • Yield optimization by adjusting stoichiometry (1.2–2.0 eq. of halogenating agents) and monitoring reaction progress with TLC .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

  • 1H-NMR and 13C-NMR for structural confirmation, focusing on chemical shifts of the difluoromethoxy (–OCF2H) group (δ ~6.0–6.5 ppm) and methoxy (–OCH3) substituents (δ ~3.8–4.0 ppm) .
  • HPLC with UV detection (λ = 305 nm) for purity assessment, resolving impurities like sulfone byproducts via gradient elution (acetonitrile/water with 0.1% TFA) .
  • Mass spectrometry (HRMS) to verify molecular weight (C9H7F2NO3, MW = 227.16 g/mol) and detect trace impurities .

Q. What safety protocols are essential when handling fluorinated oxazole derivatives in laboratory settings?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., chloromethyl oxazoles) .
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Spill management : Neutralize acidic byproducts with sodium bicarbonate and adsorb fluorinated residues using activated carbon .

Advanced Research Questions

Q. How do the electronic effects of the difluoromethoxy and methoxy substituents influence the compound's photophysical properties?

Methodological Answer:

  • ESIPT (Excited-State Intramolecular Proton Transfer) analysis : The difluoromethoxy group reduces electron density on the oxazole ring, blue-shifting fluorescence emission compared to non-fluorinated analogs. Methoxy substituents enhance conjugation, increasing Stokes shift (Δλ ~100–150 nm) .
  • TDDFT calculations (B3LYP/6-31+G(d)) model charge transfer dynamics, showing that benzannulation at the oxazole site minimally affects proton-transfer emission wavelengths but increases energy barriers in the S1 state .

Q. What strategies can resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

Methodological Answer:

  • Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsomal assays) to identify rapid clearance issues in vivo .
  • Dose-response normalization : Adjust in vitro concentrations to match plasma exposure levels observed in vivo, accounting for protein binding .
  • Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites that may explain efficacy gaps .

Q. How can computational modeling (DFT/TDDFT) predict the reactivity and ESIPT behavior of fluorinated oxazole derivatives?

Methodological Answer:

  • Ground-state optimization : Use B3LYP functional to model H-bond strength and proton donor-acceptor distances in the S0 state .
  • Excited-state dynamics : Apply CAM-B3LYP for vertical transition energies and compare with experimental UV-Vis spectra to validate charge transfer character .
  • Reactivity prediction : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization (e.g., substitution at C2 or C7 positions) .

Q. What methods are effective in identifying and quantifying synthesis-related impurities in this compound?

Methodological Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), light, and acidic/basic conditions to generate degradants (e.g., sulfone impurities) .
  • HPLC-MS impurity profiling : Use a C18 column (4.6 × 250 mm, 5 µm) with 0.1% formic acid in mobile phases to resolve and quantify overoxidized byproducts (LOD < 0.1%) .
  • Quantitative NMR (qNMR) : Integrate impurity peaks against an internal standard (e.g., maleic acid) for non-destructive quantification .

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